molecular formula C5H12Cl2NP B14590620 N-tert-Butyl-P-methylphosphonimidic dichloride CAS No. 61499-77-2

N-tert-Butyl-P-methylphosphonimidic dichloride

Cat. No.: B14590620
CAS No.: 61499-77-2
M. Wt: 188.03 g/mol
InChI Key: BMJGTHPOFJZBCL-UHFFFAOYSA-N
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Description

N-tert-Butyl-P-methylphosphonimidic dichloride is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonimidic group, which is a phosphorus atom double-bonded to a nitrogen atom, and two chlorine atoms attached to the phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-P-methylphosphonimidic dichloride typically involves the reaction of tert-butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of tert-butylamine with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction proceeds as follows:

(CH3)3CNH2+PCl3+Et3N(CH3)3CP(NH2)Cl2+Et3NHCl\text{(CH}_3\text{)}_3\text{CNH}_2 + \text{PCl}_3 + \text{Et}_3\text{N} \rightarrow \text{(CH}_3\text{)}_3\text{CP(NH}_2\text{)Cl}_2 + \text{Et}_3\text{N}\text{HCl} (CH3​)3​CNH2​+PCl3​+Et3​N→(CH3​)3​CP(NH2​)Cl2​+Et3​NHCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-P-methylphosphonimidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form phosphonimidic oxides or reduction to form phosphonimidic hydrides.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonimidic acids and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: The reaction is typically carried out in aqueous or alcoholic solutions.

Major Products Formed

    Substitution Reactions: The major products are substituted phosphonimidic compounds.

    Oxidation: Phosphonimidic oxides are formed.

    Reduction: Phosphonimidic hydrides are the primary products.

    Hydrolysis: Phosphonimidic acids and hydrochloric acid are produced.

Scientific Research Applications

N-tert-Butyl-P-methylphosphonimidic dichloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-tert-Butyl-P-methylphosphonimidic dichloride involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also act as an electrophile, reacting with nucleophiles to form various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butylphosphonic dichloride
  • N-tert-Butylbenzenesulfinimidoyl chloride
  • tert-Butyldichlorophosphine oxide

Uniqueness

N-tert-Butyl-P-methylphosphonimidic dichloride is unique due to its specific structure, which includes a phosphonimidic group and tert-butyl substituent. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, tert-Butylphosphonic dichloride and tert-Butyldichlorophosphine oxide lack the phosphonimidic group, which significantly alters their reactivity and applications.

Properties

CAS No.

61499-77-2

Molecular Formula

C5H12Cl2NP

Molecular Weight

188.03 g/mol

IUPAC Name

tert-butylimino-dichloro-methyl-λ5-phosphane

InChI

InChI=1S/C5H12Cl2NP/c1-5(2,3)8-9(4,6)7/h1-4H3

InChI Key

BMJGTHPOFJZBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=P(C)(Cl)Cl

Origin of Product

United States

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